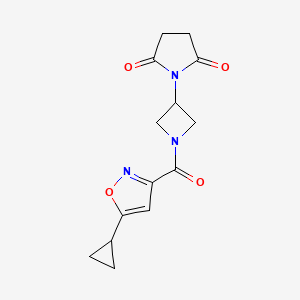

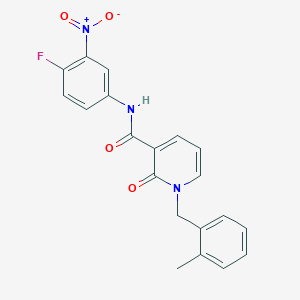

![molecular formula C19H19ClN4O3S2 B2497730 5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024618-15-2](/img/structure/B2497730.png)

5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related quinazolinone derivatives involves multiple steps, including the use of specific reagents and conditions to achieve the desired chemical structure. For instance, novel synthetic routes have been developed to synthesize derivatives such as 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks (R. Al-Salahi & D. Geffken, 2011). Similar approaches can be adapted for the synthesis of compounds with complex structures like the one .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, including thiazole and quinazoline moieties. The structure has been confirmed through various analytical techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry, providing insights into the compound's conformation and electronic properties. For example, studies on similar molecules have shown how structural modifications can influence biological activity and interactions with biological targets (Qing-mei Wu et al., 2022).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization, to form a wide range of derivatives with different functional groups. These reactions are crucial for modifying the compound's chemical properties and enhancing its potential applications. For instance, reactions involving halogens and chalcogen tetrahalides have been employed to introduce new functional groups into the quinazolinone framework, leading to the formation of novel derivatives with distinct chemical properties (N. Kut et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as melting point, solubility, and stability, are influenced by their molecular structure. Detailed analysis of these properties is essential for understanding the compound's behavior in different environments and for its formulation into practical applications. Studies have shown that structural modifications can significantly affect these physical properties, enabling the tuning of the compound's characteristics for specific uses (A. Markosyan et al., 2018).

Scientific Research Applications

Quinazolinone Derivatives as H1-Antihistaminic Agents

Quinazolinone derivatives have been synthesized and investigated for their potential as H1-antihistaminic agents. Various studies have synthesized novel quinazolinone compounds and tested their in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. For example, compounds like OT5 and PC5, derived from quinazolinone, were found to offer substantial protection against bronchospasm and exhibited negligible sedation compared to traditional antihistamines such as chlorpheniramine maleate. This indicates the potential of quinazolinone derivatives as leading molecules for the development of new classes of H1-antihistaminic agents with reduced sedative effects (Alagarsamy & Parthiban, 2013), (Alagarsamy & Parthiban, 2012).

Quinazolinone Derivatives as Antifertility Agents

Quinazolinone Derivatives in Medicinal Chemistry

Quinazolinone and its derivatives are a significant class of heterocyclic compounds, found in many naturally occurring alkaloids and extensively studied for their biological activities. They have been used to create a variety of novel compounds with potential medicinal applications. For instance, novel quinazolinone derivatives have been synthesized and shown to exhibit antibacterial activity against various pathogens. The structural versatility and stability of the quinazolinone nucleus make it a valuable scaffold for developing new medicinal agents, though solubility remains a challenge for medicinal chemists and formulation scientists (Tiwary et al., 2016).

Quinazolinone Derivatives as Disease-Modifying Antirheumatic Drugs

Quinazolinone derivatives have also been investigated for their potential as disease-modifying antirheumatic drugs (DMARDs). Studies involved synthesizing various quinoline and quinazoline derivatives and evaluating their anti-inflammatory effects using animal models. Certain compounds, especially those with imidazole or triazole moieties, showed potent anti-inflammatory effects, indicating the potential of quinazolinone derivatives as DMARDs. This highlights the broad spectrum of pharmacological activities associated with quinazolinone derivatives and their potential in treating inflammatory diseases (Baba et al., 1996).

properties

IUPAC Name |

5-[(2-chloro-1,3-thiazol-4-yl)methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O3S2/c1-9(2)15-17(25)23-16-11-5-13(26-3)14(27-4)6-12(11)22-19(24(15)16)29-8-10-7-28-18(20)21-10/h5-7,9,15H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEVBOKKUVKBCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CSC(=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

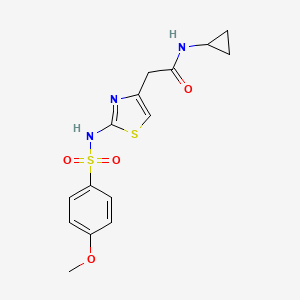

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)

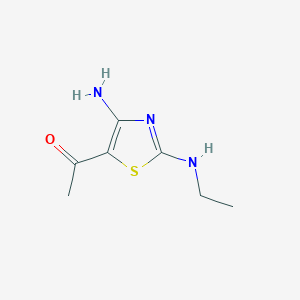

![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)

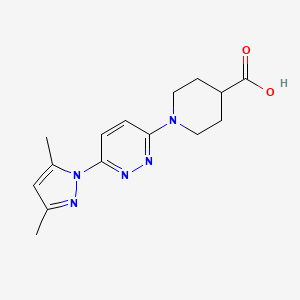

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)